REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[C:7](OS(C(F)(F)F)(=O)=O)[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.C1(P(CCC)C2C=CC=CC=2)C=CC=CC=1.C(N(CC)CC)C.C([SiH](CCCCCCCC)CCCCCCCC)CCCCCCC.CN([CH:69]=[O:70])C>O.CC([O-])=O.CC([O-])=O.[Pd+2]>[O:1]1[C:5]2[CH:6]=[C:7]([CH:69]=[O:70])[CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1 |f:6.7.8|
|
Name
|
|
Quantity
|
0.798 g
|
Type
|
reactant
|
Smiles
|
O1C=CC2=C1C=C(C=C2)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)CCC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
13.5 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Name
|
|
Quantity
|
1.66 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)[SiH](CCCCCCCC)CCCCCCCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with Et2O (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (5% acetone/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C=C(C=C2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |